1-(Iodomethyl)-4-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(Iodomethyl)-4-nitrobenzene often involves halogenation and nitration reactions. While specific synthesis methods for 1-(Iodomethyl)-4-nitrobenzene are not detailed in the available literature, related compounds are synthesized through controlled reactions where halogen groups and nitro groups are introduced to the benzene ring using reagents like iodine and nitric acid, respectively, under specific conditions.
Molecular Structure Analysis
Molecular structure analysis of compounds like 1-(Iodomethyl)-4-nitrobenzene involves understanding the arrangement of atoms and the electronic interactions between them. Studies on similar compounds show that iodo and nitro groups can engage in interactions like halogen bonding, influencing the overall molecular structure and stability. For instance, mutual recognition between iodo and nitro groups through symmetrical bridging interactions can generate specific molecular arrangements in crystals (Allen et al., 1994).
Chemical Reactions and Properties
The chemical reactivity of 1-(Iodomethyl)-4-nitrobenzene is influenced by the presence of both electron-withdrawing (nitro) and electron-donating (iodo) groups. These functional groups make the compound susceptible to various organic reactions, such as nucleophilic substitution reactions where the iodo group can be replaced by other nucleophiles, and reduction reactions where the nitro group can be converted to amino groups.
Physical Properties Analysis
The physical properties of 1-(Iodomethyl)-4-nitrobenzene, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of heavy atoms like iodine and functional groups like nitro can significantly influence these properties. For example, halogenated nitrobenzenes tend to have higher melting and boiling points compared to their non-halogenated counterparts due to increased molecular weight and potential for intermolecular interactions.
Chemical Properties Analysis
The chemical properties of 1-(Iodomethyl)-4-nitrobenzene include its acidity, basicity, and reactivity towards other chemicals. The nitro group is an electron-withdrawing group that can decrease the electron density on the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions. Conversely, the iodo group can increase the reactivity towards nucleophilic substitution due to its ability to leave as a good leaving group.
- (Allen et al., 1994): Discusses the molecular recognition and structure resulting from interactions between iodo and nitro groups in crystal structures.
- Additional references from the search can provide insights into the synthesis, structure, and properties of similar compounds, aiding in understanding 1-(Iodomethyl)-4-nitrobenzene.
Scientific Research Applications
-
Scientific Field: Organic Synthesis
- Application : Iodomethyl compounds, such as Iodomethyl methyl ether, are often used as intermediates in organic synthesis . They find diverse applications, ranging from synthesis and scientific research to laboratory experiments .
- Methods of Application : These compounds have been utilized in the creation of numerous organic compounds, including polymers and dyes . For instance, Iodomethyl methyl ether has played a role in the synthesis of various polymers, such as polyurethanes and polyethylenes .
- Results or Outcomes : The use of iodomethyl compounds in organic synthesis has enabled the creation of a wide range of organic compounds, contributing to advancements in various fields of research .
-
Scientific Field: Biochemistry
- Application : Iodomethane, a related compound, is naturally emitted by rice plantations in small amounts . It is also produced in vast quantities by algae and kelp in the world’s temperate oceans, and in lesser amounts on land by terrestrial fungi and bacteria .
- Methods of Application : This natural production of iodomethane contributes to the global biogeochemical cycling of iodine .
- Results or Outcomes : Understanding the natural production of iodomethane can provide insights into environmental processes and contribute to our knowledge of global iodine cycling .
-
Scientific Field: Organic Chemistry
- Application : Iodomethyl compounds have been used in the radical azidoalkylation of alkenes .
- Methods of Application : The preparation of γ-azidosulfones was easily achieved using iodomethyl aryl sulfones . These azidosulfones were then converted to homoallylic azides using a Julia–Kocienski olefination reaction .
- Results or Outcomes : This method provides a new pathway for the synthesis of homoallylic azides, which are useful intermediates in organic synthesis .
-
Scientific Field: Catalysis
- Application : Iodomethyl compounds have been used in the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes .
- Methods of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
- Results or Outcomes : The selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .
-
Scientific Field: Environmental Chemistry
- Application : Iodomethane, a related compound, is naturally emitted by rice plantations in small amounts. It is also produced in vast quantities estimated to be greater than 214,000 tons annually by algae and kelp in the world’s temperate oceans, and in lesser amounts on land by terrestrial fungi and bacteria .
- Methods of Application : This natural production of iodomethane contributes to the global biogeochemical cycling of iodine .
- Results or Outcomes : Understanding the natural production of iodomethane can provide insights into environmental processes and contribute to our knowledge of global iodine cycling .
-
Scientific Field: Organic Chemistry
- Application : Iodomethyl compounds have been used in the oxidation of iodides into aldehydes and ketones .
- Methods of Application : The reaction was very efficient in converting all the iodides (in better yield) into aldehydes and ketones .
- Results or Outcomes : The excellent yield was obtained by oxidation of 1-(iodomethyl)-4-methylbenzene 11 (92%) while all the remaining compounds showed better oxidation potential with high yields .
-
Scientific Field: Organic Chemistry
- Application : Iodomethyl compounds have been used in the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes .
- Methods of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
- Results or Outcomes : The selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .
-
Scientific Field: Environmental Chemistry
- Application : Iodomethane, a related compound, is naturally emitted by rice plantations in small amounts. It is also produced in vast quantities estimated to be greater than 214,000 tons annually by algae and kelp in the world’s temperate oceans, and in lesser amounts on land by terrestrial fungi and bacteria .
- Methods of Application : This natural production of iodomethane contributes to the global biogeochemical cycling of iodine .
- Results or Outcomes : Understanding the natural production of iodomethane can provide insights into environmental processes and contribute to our knowledge of global iodine cycling .
-
Scientific Field: Organic Chemistry
- Application : Iodomethyl compounds have been used in the oxidation of iodides into aldehydes and ketones .
- Methods of Application : The reaction was very efficient in converting all the iodides (in better yield) into aldehydes and ketones .
- Results or Outcomes : The excellent yield was obtained by oxidation of 1-(iodomethyl)-4-methylbenzene 11 (92%) while all the remaining compounds showed better oxidation potential with high yields .
Safety And Hazards
properties
IUPAC Name |
1-(iodomethyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKNHBKFSPIMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185367 | |
Record name | alpha-Iodo-p-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Iodomethyl)-4-nitrobenzene | |
CAS RN |
3145-86-6 | |
Record name | 1-(Iodomethyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3145-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Iodo-p-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003145866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(iodomethyl)-4-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Iodo-p-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-iodo-p-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(Iodomethyl)-4-nitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JE4JVX59U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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